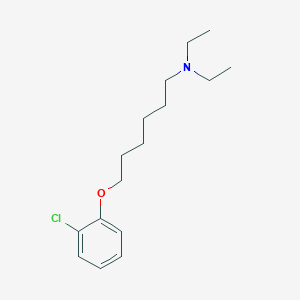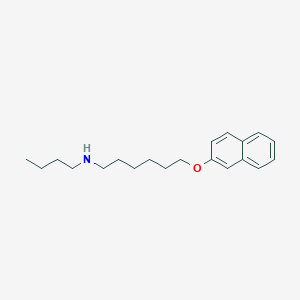
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine, also known as CP 47,497, is a synthetic cannabinoid that is commonly used in research studies to investigate the effects of cannabinoids on the human body. This chemical compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a wide range of physiological and biochemical effects on the body.
Mécanisme D'action
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 binds to these receptors, it activates a signaling cascade that ultimately leads to a wide range of physiological and biochemical effects on the body. These effects include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channel activity.
Biochemical and Physiological Effects
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 has been shown to have a wide range of biochemical and physiological effects on the body. These effects include alterations in neurotransmitter release, changes in gene expression, and modulation of ion channel activity. 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 has also been shown to have analgesic, anti-inflammatory, and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 in lab experiments is its potent agonist activity at the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on the body in a controlled and reproducible manner. However, one limitation of using 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is that it is a synthetic compound, and its effects may not fully represent those of natural cannabinoids found in the body.
Orientations Futures
There are many future directions for research involving 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497. One area of interest is investigating the effects of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 on the immune system, as there is evidence to suggest that cannabinoids may have immunomodulatory properties. Additionally, further research is needed to investigate the effects of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 on the cardiovascular system, as there is evidence to suggest that cannabinoids may have both beneficial and detrimental effects on cardiovascular health. Finally, research is needed to investigate the potential therapeutic applications of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497, particularly in the areas of pain management and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 involves the reaction of 2-chlorophenol with diethylamine and 1-bromo-6-chlorohexane in the presence of a palladium catalyst. This reaction produces 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 in high yields, and the compound can be further purified using standard chromatographic techniques.
Applications De Recherche Scientifique
6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is commonly used in scientific research to investigate the effects of cannabinoids on the human body. This compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a wide range of physiological and biochemical effects on the body. 6-(2-chlorophenoxy)-N,N-diethyl-1-hexanamine 47,497 is often used as a reference compound in studies investigating the pharmacological properties of other synthetic cannabinoids.
Propriétés
IUPAC Name |
6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-18(4-2)13-9-5-6-10-14-19-16-12-8-7-11-15(16)17/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUBGJUJIAPIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorophenoxy)-N,N-diethylhexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)


![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
